Fmoc-d-thr(tbu)-opfp
Overview
Description
“Fmoc-d-thr(tbu)-opfp” is a synthetic amino acid that exists in plants, microorganisms, and the human body in small amounts . It is also known as N-α-Fmoc-O-t.-butyl-D-threonine .
Synthesis Analysis
“Fmoc-d-thr(tbu)-opfp” can be used to synthesize chlorofusin analogues via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Molecular Structure Analysis
The molecular formula of “Fmoc-d-thr(tbu)-opfp” is C23H27NO5 . Its molar mass is 397.48 g/mol .Chemical Reactions Analysis
“Fmoc-d-thr(tbu)-opfp” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-d-thr(tbu)-opfp” is a white to off-white powder . Its melting point is approximately 130°C . The optical activity is [α]20/D −15±1.5°, c = 1% in ethyl acetate .Scientific Research Applications
1. Preparation in Phosphopeptide Synthesis
- Application : Fmoc-d-thr(tbu)-opfp has been utilized in the preparation of phosphorylated peptides, which are key in studying protein functions and interactions.
- Methodology : The compound was used in solid-phase peptide synthesis to create specific phosphopeptides, demonstrating its utility in creating complex peptide structures (Krog-Jensen, Christensen, & Meldal, 1999).
2. Synthesis of O-GlcNAc Glycopeptide Fragments
- Application : This compound is integral in the synthesis of O-GlcNAc glycopeptide fragments, which are important in understanding post-translational modifications.
- Details : The synthesis involves the use of glycosylated building blocks like Fmoc-d-thr(tbu)-opfp for constructing complex glycopeptides (Meinjohanns et al., 1995).
3. Multiple-Column Solid-Phase Glycopeptide Synthesis
- Application : It plays a role in the simultaneous synthesis of multiple O-glycopeptides, which is significant in the study of proteins and enzymes.
- Impact : This method allows for the efficient production of various glycopeptides, highlighting the versatility of Fmoc-d-thr(tbu)-opfp in peptide synthesis (Peters et al., 1991).
4. Synthesis of Oligosaccharide Mimetics
- Application : Used in the creation of glycopeptides that mimic the action of oligosaccharides, aiding in the study of carbohydrate-protein interactions.
- Process : Employed in combinatorial library methodology for rapid identification and analysis of active glycopeptides (Hilaire et al., 1998).
5. Greening Solid-Phase Peptide Synthesis
- Application : Its use in solid-phase peptide synthesis is reviewed in the context of adopting greener solvents, contributing to more sustainable chemical processes.
- Relevance : The study evaluates the environmental and health impacts of solvents used in peptide synthesis involving compounds like Fmoc-d-thr(tbu)-opfp (Al Musaimi, de la Torre, & Albericio, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPIXJXWQAMT-HWRSSNJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-thr(tbu)-opfp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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